

Application Notes and Protocols: JNJ-10311795 in Mast Cell Degranulation Assays

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| Compound of Interest | | |
|----------------------|--------------|-----------|
| Compound Name: | JNJ-10311795 | |
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical effector cells of the immune system, playing a central role in allergic reactions and inflammatory diseases. Upon activation, mast cells release a host of pre-formed and newly synthesized mediators through a process known as degranulation. Among the most abundant of the pre-formed mediators stored in mast cell secretory granules is the serine protease chymase. Once released, chymase can exert a variety of pro-inflammatory effects, including the degradation of the extracellular matrix, activation of cytokines, and the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][2]

JNJ-10311795 is a potent and selective dual inhibitor of mast cell chymase and neutrophil cathepsin G. Its high affinity for chymase makes it a valuable pharmacological tool for investigating the specific roles of this enzyme in the downstream consequences of mast cell degranulation. These application notes provide detailed protocols for utilizing **JNJ-10311795** in the context of in vitro mast cell degranulation assays. While **JNJ-10311795** inhibits the enzymatic activity of released chymase, the degranulation process itself is typically quantified by measuring the release of other granule components, such as the enzyme β -hexosaminidase.

Mechanism of Action



JNJ-10311795 acts as a potent inhibitor of human mast cell chymase. Unlike inhibitors that target upstream signaling pathways to prevent degranulation, **JNJ-10311795** targets a key enzymatic component of the mast cell secretome. This allows researchers to dissect the effects of chymase activity from the process of granule exocytosis itself. The inhibition of chymase by **JNJ-10311795** can be utilized to study its role in various pathological processes, including inflammation, tissue remodeling, and cardiovascular diseases.[3]

Data Presentation

The inhibitory activity of **JNJ-10311795** and other chymase inhibitors is typically determined through enzymatic assays using purified enzyme or in cell-based assays measuring downstream effects of chymase activity. The following tables provide an overview of the inhibitory potency of **JNJ-10311795** and serve as a reference for expected results with similar compounds in cellular assays.

Table 1: Inhibitory Potency of JNJ-10311795 against Purified Proteases

| Target Enzyme | Inhibitor | Ki (nM) | Selectivity (over Cathepsin G) |
|---------------------------------|--------------|---------|--------------------------------|
| Human Mast Cell Chymase | JNJ-10311795 | 2.3 | 16.5-fold |
| Human Neutrophil Cathepsin G | JNJ-10311795 | 38 | - |

Data compiled from available literature. The Ki (inhibition constant) represents the concentration of the inhibitor required to produce half-maximum inhibition.

Table 2: Representative Inhibitory Potency of Chymase Inhibitors in Cellular Assays



| Compound | Cell Type | Assay | IC50 |
|---------------------|--------------------|--|--------|
| Chymase Inhibitor A | Human Mast Cells | Angiotensin II generation | 15 nM |
| Chymase Inhibitor B | LAD2 Cells | Inhibition of chymase- mediated substrate cleavage | 5.4 nM |
| Chymase Inhibitor C | Primary Mast Cells | Reduction in inflammatory cytokine release | 29 nM |

This table presents representative data for illustrative purposes, as specific cell-based IC50 values for **JNJ-10311795** in a degranulation assay are not widely published. Researchers should determine the IC50 empirically for their specific assay conditions.

Experimental Protocols

Protocol 1: Mast Cell Degranulation Assay using β-Hexosaminidase Release

This protocol describes a common method to quantify mast cell degranulation by measuring the release of the granular enzyme β -hexosaminidase from the human mast cell line LAD2.[4] [5][6]

Materials:

- Human Mast Cell Line (LAD2)[7][8][9]
- StemPro[™]-34 SFM medium supplemented with 100 ng/mL SCF
- Human IgE
- Anti-IgE antibody or specific antigen
- JNJ-10311795
- Tyrode's Buffer (or HEPES buffer)



- p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)
- 0.1 M citrate buffer, pH 4.5
- 0.1 M carbonate/bicarbonate stop buffer, pH 10.0
- Triton X-100
- 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Culture: Culture LAD2 cells in StemPro[™]-34 SFM medium supplemented with 100 ng/mL SCF.[8][10] Maintain cell density between 0.1 and 0.5 x 106 cells/mL.
- Sensitization: Sensitize LAD2 cells by incubating with human IgE (e.g., 1 μg/mL) for 24 hours.
- Cell Plating: Wash the sensitized cells with Tyrode's buffer and resuspend in the same buffer. Plate the cells in a 96-well plate at a density of 2-5 x 104 cells per well.
- Inhibitor Treatment: Prepare serial dilutions of JNJ-10311795 in Tyrode's buffer. Add the
 desired concentrations of JNJ-10311795 to the wells and incubate for 30-60 minutes at
 37°C. Include a vehicle control (e.g., DMSO).
- Stimulation: Induce degranulation by adding anti-IgE antibody or the specific antigen to the
 wells. For a positive control for degranulation, use a known secretagogue like compound
 48/80 or calcium ionophore A23187.[4] For a negative control, add only buffer.
- Incubation: Incubate the plate at 37°C for 30-60 minutes.
- Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.
- Cell Lysis for Total Release: To determine the total β-hexosaminidase content, lyse the cells in the remaining wells with Triton X-100 (e.g., 0.1%).



- Enzyme Assay:
 - Add an aliquot of the supernatant or cell lysate to a new 96-well plate.
 - Add the PNAG substrate solution (in 0.1 M citrate buffer, pH 4.5).
 - Incubate at 37°C for 60-90 minutes.
 - Stop the reaction by adding the carbonate/bicarbonate stop buffer.
- Data Analysis:
 - Measure the absorbance at 405 nm using a microplate reader.
 - Calculate the percentage of β-hexosaminidase release using the following formula: %
 Degranulation = [(ODSample ODSpontaneous Release) / (ODTotal Release ODSpontaneous Release)] x 100

Protocol 2: Chymase Activity Assay in Mast Cell Supernatant

This protocol measures the enzymatic activity of chymase released into the supernatant following mast cell degranulation and the inhibitory effect of **JNJ-10311795**.

Materials:

- Supernatants from mast cell degranulation experiment (from Protocol 1)
- JNJ-10311795
- Chymase-specific fluorogenic or chromogenic substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
- Assay buffer (e.g., Tris-HCl with NaCl and heparin)
- 96-well black plates (for fluorescent assay) or clear plates (for colorimetric assay)
- Fluorometer or spectrophotometer

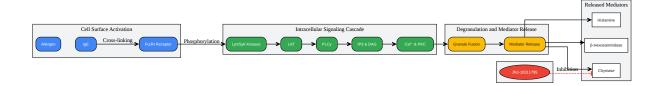


Procedure:

- Prepare Reagents: Prepare serial dilutions of JNJ-10311795 and the chymase substrate in the assay buffer.
- Assay Setup: In a 96-well plate, add the mast cell supernatant containing released chymase.
- Inhibitor Addition: Add the different concentrations of JNJ-10311795 to the wells. Include a
 vehicle control.
- Substrate Addition: Initiate the enzymatic reaction by adding the chymase substrate to all wells.
- Incubation: Incubate the plate at 37°C, protected from light if using a fluorogenic substrate.
- Measurement: Measure the fluorescence or absorbance at appropriate intervals using a plate reader.
- Data Analysis:
 - Determine the rate of substrate cleavage for each condition.
 - Calculate the percentage of chymase inhibition for each concentration of JNJ-10311795 relative to the vehicle control.
 - Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Visualizations

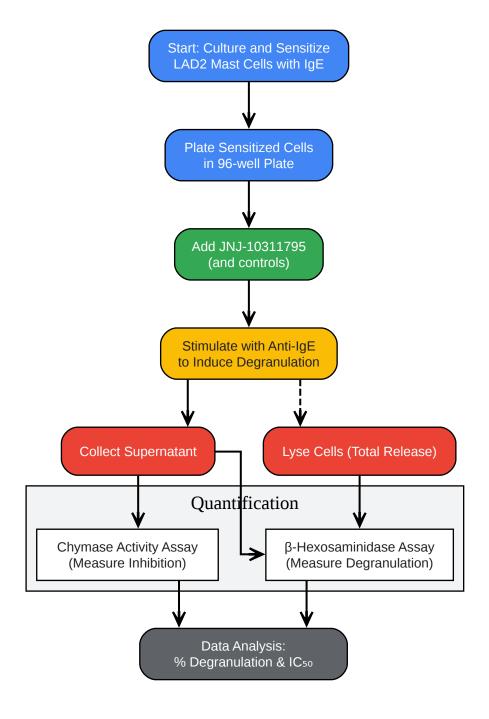




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Caption: IgE-mediated mast cell activation and degranulation pathway with the point of chymase inhibition by **JNJ-10311795**.





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Caption: Experimental workflow for assessing mast cell degranulation and chymase inhibition.

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